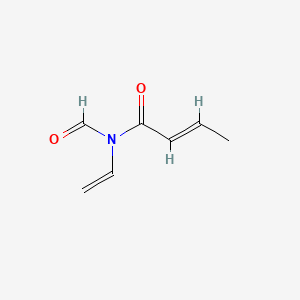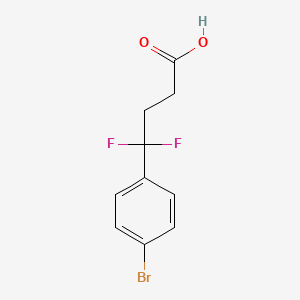![molecular formula C9H19NO B13465916 [4-(2-Aminoethyl)cyclohexyl]methanol CAS No. 1379377-49-7](/img/structure/B13465916.png)
[4-(2-Aminoethyl)cyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Aminoethyl)cyclohexyl]methanol is an organic compound with the molecular formula C9H19NO. It contains a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group. This compound is of interest due to its unique structure, which combines both amine and alcohol functionalities, making it versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)cyclohexyl]methanol typically involves the following steps:
Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The cyclohexanol is then subjected to an amination reaction with ethylenediamine under acidic conditions to introduce the aminoethyl group.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, and high-pressure reactors may be employed to ensure complete conversion of reactants.
化学反应分析
Types of Reactions
Oxidation: [4-(2-Aminoethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Secondary amines, alcohols
Substitution: Alkylated or acylated derivatives
科学研究应用
Chemistry
In chemistry, [4-(2-Aminoethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its dual functionality allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in receptor studies due to its amine group, which can interact with various biological targets.
Medicine
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of [4-(2-Aminoethyl)cyclohexyl]methanol involves its interaction with molecular targets through its amine and hydroxyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclohexanol: Similar in structure but lacks the aminoethyl group.
Ethanolamine: Contains an amino and hydroxyl group but lacks the cyclohexane ring.
Cyclohexylamine: Contains the cyclohexane ring and amine group but lacks the hydroxyl group.
Uniqueness
[4-(2-Aminoethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexane ring, an aminoethyl group, and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds.
属性
CAS 编号 |
1379377-49-7 |
|---|---|
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC 名称 |
[4-(2-aminoethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c10-6-5-8-1-3-9(7-11)4-2-8/h8-9,11H,1-7,10H2 |
InChI 键 |
GYPFXOJNVWZJEH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CCN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


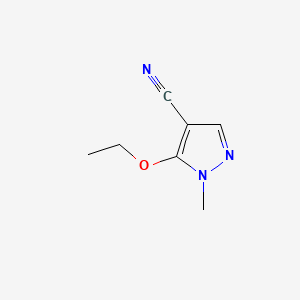
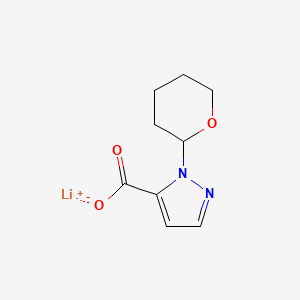
![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)
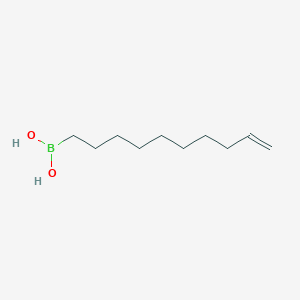
![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
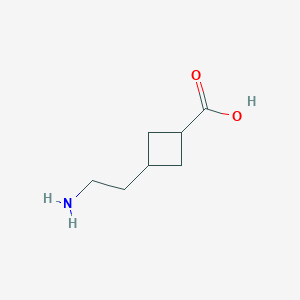
![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
